molecular formula C15H28N2O4 B14102159 (4Z)-cyclooct-4-en-1-yl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate

(4Z)-cyclooct-4-en-1-yl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate

Cat. No.: B14102159
M. Wt: 300.39 g/mol
InChI Key: XCPPYCGUCZZMQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG2-amine typically involves the reaction of a TCO derivative with a PEG spacer that has a terminal amine group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction . The process may also involve purification steps such as column chromatography to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of TCO-PEG2-amine can be scaled up using automated synthesis equipment. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and confirm the identity of the final product .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bioconjugates and labeled biomolecules, which are useful in molecular imaging and diagnostic applications .

Mechanism of Action

The mechanism of action of TCO-PEG2-amine involves its role as a linker in PROTACs. PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. TCO-PEG2-amine connects two distinct ligands—a ligand for an E3 ubiquitin ligase and a ligand for the target protein—via its PEG spacer . This connection facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG2-amine is unique due to its specific PEG spacer length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in forming stable bioconjugates and facilitating efficient click chemistry reactions .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)

InChI Key

XCPPYCGUCZZMQS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCN

Origin of Product

United States

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